2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
Description
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is a bicyclic heterocyclic compound featuring a fused thiophene and pyran ring system. Its structure includes a cyano group at position 3 and an amino group at position 2, making it a versatile intermediate for synthesizing pharmacologically active derivatives.
Properties
IUPAC Name |
2-amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-3-6-5-1-2-11-4-7(5)12-8(6)10/h1-2,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCSOSJCWRZLPA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=C(S2)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353283 | |
| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
150986-82-6 | |
| Record name | 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 150986-82-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via a three-component cyclization: pyrantel undergoes Knoevenagel condensation with malononitrile, followed by sulfur incorporation to form the thiophene ring. TEA accelerates the deprotonation steps, enhancing reaction kinetics. Despite its simplicity, the yield remains modest (15%), attributed to competing side reactions and incomplete cyclization. Recrystallization in ethanol improves purity but reduces overall yield due to solubility limitations.
Experimental Protocol
Reagents : Pyrantel (10 mmol), sulfur (10 mmol), malononitrile (10 mmol), TEA (10 mmol), ethanol (10 mL).
Procedure : Reagents are combined in ethanol, stirred for 5 hours at 25°C, and filtered. The crude product is recrystallized from ethanol.
Microwave-Assisted Imidamide Formation
Microwave irradiation significantly enhances the efficiency of subsequent derivatization steps. Following the Gewald synthesis, the intermediate 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) under microwave conditions to form N'-(3-cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N,N-dimethylmethanimidamide.
Advantages of Microwave Synthesis
Detailed Synthesis Steps
Reagents : Intermediate iii (10 mmol), DMF-DMA (25 mmol).
Conditions : Microwave irradiation at 200 W, 100°C.
Workup : The product precipitates upon cooling, requiring only filtration and washing with ice water.
Comparative Analysis of Synthetic Methods
The table below contrasts key parameters of the Gewald and microwave-assisted methods:
The Gewald method prioritizes sustainability through room-temperature conditions and minimal energy input, whereas microwave synthesis excels in efficiency and yield.
Critical Evaluation of Side Reactions and Byproducts
Byproduct Formation in Gewald Synthesis
The primary byproducts include unreacted malononitrile and sulfur-containing oligomers. IR and NMR analyses confirm the absence of thiophene ring-opening products, suggesting the reaction’s selectivity for cyclization.
Purity Challenges in Microwave Synthesis
Despite high yields, microwave-derived imidamides occasionally contain traces of DMF-DMA, detectable via GC-MS. Washing with ether eliminates residual reagents without affecting product stability.
Scalability and Industrial Applicability
Chemical Reactions Analysis
Types of Reactions
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the substituents used.
Scientific Research Applications
Medicinal Chemistry
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile has been investigated for its potential as a pharmacological agent. Research indicates that derivatives of this compound exhibit biological activity, particularly in the following areas:
- Antimicrobial Activity : Studies have shown that thieno[2,3-c]pyran derivatives can possess significant antimicrobial properties against various pathogens. The presence of the amino group enhances the interaction with biological targets, potentially leading to new antibiotic agents.
- Anticancer Properties : Preliminary investigations suggest that compounds containing the thieno[2,3-c]pyran moiety may inhibit cancer cell proliferation. For instance, derivatives have been synthesized and tested for cytotoxicity against different cancer cell lines, showing promising results.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for various modifications, making it useful in synthesizing other complex molecules. Key applications include:
- Synthesis of Heterocycles : The thieno[2,3-c]pyran framework can be utilized to create other heterocyclic compounds through various chemical reactions like cyclization and functionalization.
- Drug Development : As a synthetic intermediate, it can be transformed into more complex structures that may lead to novel therapeutic agents.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Jamieson et al. (2010) | Investigate antimicrobial properties | Found that certain derivatives exhibited significant activity against Gram-positive bacteria. |
| Organon Patent (2008) | Explore pharmacological applications | Highlighted potential uses in treating bacterial infections and as an anticancer agent. |
| Matrix Scientific Research | Synthesize derivatives for biological testing | Reported successful synthesis of multiple analogs with enhanced biological activity compared to the parent compound. |
Mechanism of Action
The mechanism of action of 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The amino and nitrile groups may play a role in binding to these targets, potentially inhibiting their activity or modulating their function. Further research is needed to elucidate the exact pathways and molecular interactions involved .
Comparison with Similar Compounds
Key Characteristics :
- High reactivity of the amino group allows for functionalization via acylation, sulfonylation, or condensation reactions .
- Microwave-assisted synthesis with DMF-DMA achieves 95% yield in 10 minutes, highlighting its efficiency for downstream derivatization .
Comparison with Similar Compounds
The structural and functional versatility of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile is evident when compared to analogs. Below is a detailed analysis:
Structural Analogs and Derivatives
2-Amino-4,7-dihydro-5H-thieno[2,3-c]thiopyran-3-carbonitrile
2-Amino-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile
- Structural Difference : Incorporation of geminal dimethyl groups at position 3.
- Molecular formula: C₁₀H₁₂N₂OS (vs. C₈H₈N₂OS for the parent compound) .
- Synthesis: Not explicitly detailed in evidence but likely involves alkylation during Gewald synthesis.
Methyl 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate
- Structural Difference: Cyano group replaced with a methyl carboxylate.
- Properties: Enhanced solubility in polar solvents due to the ester moiety. Commercial availability as a research reagent (e.g., Santa Cruz Biotechnology, $69/mg) .
- Applications : Intermediate for ester-to-amide transformations in drug discovery .
Functionalized Derivatives
N-(3-Cyano-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-2-phenyl-butyramide
- Synthesis : Reaction of the parent compound with 2-phenylbutyryl chloride.
2-Sulfanylamino Derivatives
- Synthesis: Sulfonylation of the amino group using sulfonyl chlorides.
- Advantage : Introduces sulfonamide motifs, which are prevalent in antimicrobial and antiviral agents .
Comparative Data Table
Biological Activity
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carbonitrile (CAS No. 150986-82-6) is a sulfur-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 180.23 g/mol
- CAS Number : 150986-82-6
- Structural Features : The compound features a thieno[2,3-c]pyran ring system with an amino and a carbonitrile group, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study by Kumar et al. (2020) demonstrated that thienopyran derivatives possess potent antibacterial activity against various strains of bacteria, suggesting that this compound may share similar effects due to structural similarities.
| Compound | Activity | Target Organisms |
|---|---|---|
| This compound | Antibacterial | E. coli, S. aureus |
| Thienopyran Derivatives | Antimicrobial | Various bacteria |
Inhibition of GTPases
A study highlighted the compound's role as a competitive inhibitor of GTPases, specifically targeting Rab7. The mechanism involves the compound binding to the nucleotide binding site, which inhibits the interaction of Rab7 with GTP and GDP. This inhibition was characterized using bead-based flow cytometry and showed a significant decrease in nucleotide binding with an IC in the nanomolar range (Kumar et al., 2012).
| GTPase | IC (nM) | Inhibition Percentage |
|---|---|---|
| Rab7 | 11.22 ± 1.34 | >80% |
Case Study: Inhibition Profile
In a comparative study of various thienopyran derivatives, it was found that this compound exhibited a unique profile in inhibiting Rab GTPases. This finding positions it as a potential lead compound for developing therapeutics targeting GTPase-related pathways involved in cancer and neurodegenerative diseases.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies on thienopyran derivatives indicate that modifications on the thieno ring and amino groups significantly affect potency and selectivity against various biological targets. The presence of the carbonitrile group is essential for maintaining the inhibitory activity against GTPases.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pip Borate | Ethanol | 70 | 4 | 89 |
| NEt(Pr)₂ | THF | 25 | 12 | 42 |
Advanced: How does the 2-amino group influence regioselectivity in acylation or sulfonation reactions?
Methodological Answer:
The 2-amino group acts as a nucleophilic site, directing electrophilic substitution. For acylation:
- Reagents : Use carboxylic acid chlorides with tertiary amide bases (e.g., NEt(Pr)₂) to enhance reactivity .
- Mechanism : The amino group undergoes nucleophilic attack on the acyl chloride, forming secondary amides.
For sulfonation: - Reagents : Sulfonyl chlorides in tetrahydrofuran (THF) with pyridine as a base yield sulfonamide derivatives .
Key Insight : Steric hindrance from the thienopyran ring limits substitution to the amino group, ensuring regioselectivity .
Basic: What spectroscopic signatures confirm the structure of this compound?
Methodological Answer:
1H NMR (500 MHz, CDCl₃):
Q. Table 2: Characteristic NMR Peaks
| Proton Environment | δ (ppm) | Multiplicity |
|---|---|---|
| NH₂ | 5.93 | Singlet |
| OCH₂CH₃ | 4.25 | Quartet |
| Thieno-CH₂ | 2.62 | Triplet |
Advanced: How can CuAAC "click" chemistry functionalize this compound for hybrid molecule synthesis?
Methodological Answer:
Cu(I)-catalyzed alkyne-azide cycloaddition (CuAAC) links the cyano group to triazole moieties:
- Conditions : CuI (5 mol%) in ethanol/water (1:1) at 25°C for 12 hours.
- Procedure : React this compound with azidoalkynes, yielding 1,4-disubstituted triazoles with >85% efficiency .
- Applications : Triazole hybrids exhibit enhanced bioactivity (e.g., antiviral or anticancer properties) .
Basic: What functional group transformations are feasible for the ester and cyano substituents?
Methodological Answer:
- Ester Hydrolysis : Treat ethyl esters with 2M NaOH in ethanol at 70°C for 4 hours, followed by HCl acidification to yield carboxylic acids (70% yield) .
- Cyano Conversion : React with BF₃-acetic acid complex to form carboxamides, or reduce to amines using LiAlH₄ .
Critical Note : The cyano group’s electron-withdrawing nature stabilizes intermediates during nucleophilic attacks .
Advanced: What strategies enable heterocyclic annulation to form fused pyrimidine or imidazole systems?
Methodological Answer:
- Pyrimidine Formation : React with ethyl 2-isothiocyanatoacetate in THF under reflux, forming imidazo-thienopyrano-pyrimidinones via domino reactions .
- Imidazole Synthesis : Use 2-{[bis(methylsulfanyl)methylidene]amino}acetate to generate methylsulfanyl-substituted imidazoles (56% yield) .
- Catalysis : Palladium/charcoal (10% Pd/C) facilitates hydrogenation steps in multi-component reactions .
Basic: How can chromatographic methods resolve synthetic byproducts?
Methodological Answer:
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time = 1.86 min for the parent compound .
- TLC : Silica gel GF₂₅₄, eluent CH₂Cl₂/MeOH (9:1), Rf = 0.45 .
Advanced: What catalytic systems improve sustainability in synthesis?
Methodological Answer:
- Green Solvents : Ethanol/water mixtures reduce toxicity while maintaining yield (>80%) .
- Recyclable Catalysts : Piperidinium borate (Pip Borate) can be recovered via filtration and reused for 3 cycles with <5% efficiency loss .
Basic: How is crystallographic data used to confirm molecular geometry?
Methodological Answer:
- X-ray Diffraction : Resolves bond angles and ring puckering. For example, the thieno[2,3-c]pyran ring adopts a boat conformation with a dihedral angle of 12.8° between planes .
- Data Interpretation : Compare experimental C–N bond lengths (1.34 Å) with DFT-calculated values to validate structure .
Advanced: What mechanistic insights explain contradictions in reaction yields across studies?
Methodological Answer:
Discrepancies arise from:
- Solvent Polarity : Polar aprotic solvents (DMF) stabilize transition states in acylation, whereas THF favors sulfonation .
- Catalyst Deactivation : Moisture-sensitive catalysts (e.g., Pip Borate) require anhydrous conditions for optimal performance .
Recommendation : Conduct kinetic studies (e.g., Eyring plots) to identify rate-limiting steps under varying conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
